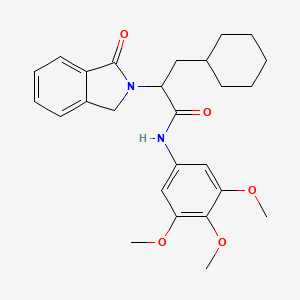
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide, also known as CHITPA, is a novel and unique compound that has been the subject of scientific research for its potential applications in various areas. CHITPA is a cyclic amide that is synthesized by the condensation of cyclohexanone and 2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide. CHITPA has been studied for its biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Isocyanate Reactions
A study by Raspoet et al. (1998) explored the kinetics and mechanism of isocyanate reactions, which could be relevant to understanding the behavior of compounds like 3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide. This research delved into the catalyzed alcoholysis of isocyanates, finding that the reaction involves a multimolecular intervention of alcohols and suggesting the participation of multiple alcohol molecules in a reacting supersystem (Raspoet, Nguyen, McGarraghy, & Hegarty, 1998).
Antitumor Activity of Quinazolinone Analogues
Al-Suwaidan et al. (2016) conducted a study on novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity in vitro. This research could be significant in the context of similar compounds, such as the one , for their potential application in cancer treatment (Al-Suwaidan et al., 2016).
Cyclization Reactions and Stereochemistry
A study by Wickham and Kitching (1983) investigated the stereochemistry and cyclization reactions of certain cyclohexenes, which could provide insights into the synthesis and stereochemical aspects of this compound (Wickham & Kitching, 1983).
Catalytic Oxidation Processes
Brégeault (2003) reviewed developments in catalytic oxidation processes, including homolytic and heterolytic systems. This could be relevant for understanding potential synthetic routes or modifications of the compound (Brégeault, 2003).
Synthesis of Oxindoles and N-cyanoindoles
Research by Miura et al. (2009) on the palladium-catalyzed cyclization reaction of 2-(alkynyl)aryl isocyanates with amides could offer valuable insights into potential synthetic pathways for creating structurally related compounds, like this compound. This study demonstrates the selective formation of 3-(amidoalkylidene)oxindoles, highlighting the possibility of synthesizing complex molecular structures through innovative catalytic methods (Miura, Toyoshima, Takahashi, & Murakami, 2009).
Propiedades
IUPAC Name |
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)27-25(29)21(13-17-9-5-4-6-10-17)28-16-18-11-7-8-12-20(18)26(28)30/h7-8,11-12,14-15,17,21H,4-6,9-10,13,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCFLUKCXBFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C(CC2CCCCC2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

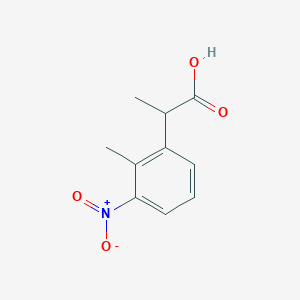
![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)
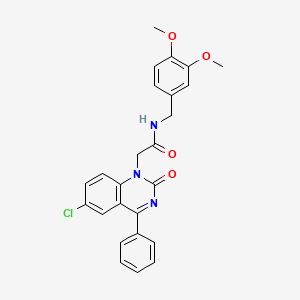

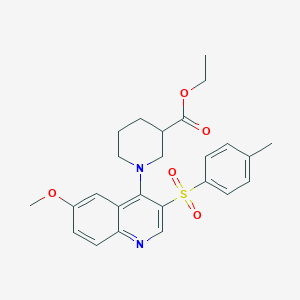

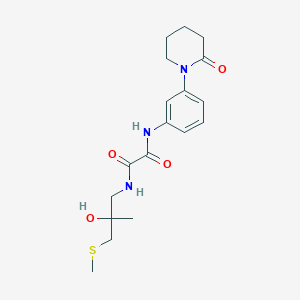

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)

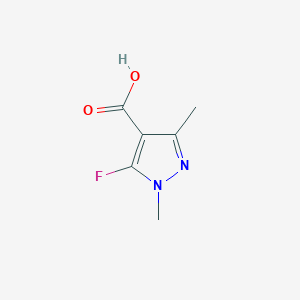

![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)